Crystal Structure vs Related Anhydropentitols
1,5-Anhydroxylitol (AX) crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 6.652(2) Å, b = 9.224(2) Å, c = 10.548(2) Å, β = 101.80(1)°, and adopts a ⁴C₁ chair conformation. In contrast, 1,5-anhydro-D-arabinitol (ADA) crystallizes in the orthorhombic space group P2₁2₁2₁ with a = 6.521(1) Å, b = 6.826(1) Å, c = 13.557(3) Å and a ¹C₄ conformation, while 1,5-anhydroribitol (AR) is monoclinic P2₁/n with a = 6.515(1) Å, b = 12.003(1) Å, c = 8.272(1) Å, β = 105.65(1)°. The distinct space group and ring conformation of AX directly influence solubility, crystal habit, and formulation behavior [1].
| Evidence Dimension | Crystal structure and ring conformation |
|---|---|
| Target Compound Data | Monoclinic P2₁/n, a=6.652(2) Å, b=9.224(2) Å, c=10.548(2) Å, β=101.80(1)°, ⁴C₁ chair |
| Comparator Or Baseline | ADA: Orthorhombic P2₁2₁2₁, ¹C₄; AR: Monoclinic P2₁/n, a=6.515(1) Å, b=12.003(1) Å, c=8.272(1) Å, β=105.65(1)°, ⁴C₁ chair |
| Quantified Difference | Space group differs (P2₁/n vs P2₁2₁2₁ for ADA); unit cell volume AX ≈ 635 ų, AR ≈ 622 ų, ADA ≈ 603 ų; ring flip compared to ADA |
| Conditions | Single-crystal X-ray diffraction at room temperature |
Why This Matters
The unique crystal packing of AX affects its dissolution rate, hygroscopicity, and compatibility with excipients, making it the preferred choice for applications requiring consistent solid-state properties.
- [1] Zeitschrift für Kristallographie – Crystalline Materials, 1995, 210, 676–682. Crystal structure and molecular packing analysis of 1,5-anhydropentitols and per-O-acetyl derivatives. View Source
